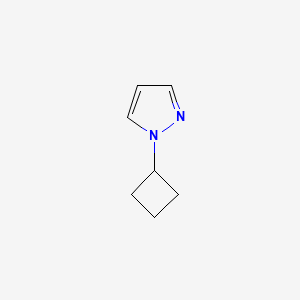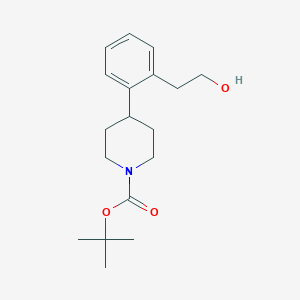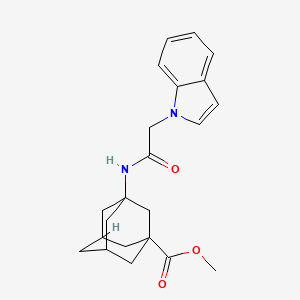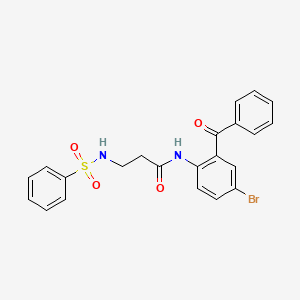![molecular formula C8H8F3NO3S B2776112 [4-(Trifluoromethoxy)phenyl]methanesulfonamide CAS No. 1250371-16-4](/img/structure/B2776112.png)
[4-(Trifluoromethoxy)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Trifluoromethoxy)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1250371-16-4 . It has a molecular weight of 255.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8F3NO3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2,(H2,12,13,14) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.22 .Aplicaciones Científicas De Investigación
Vicarious Nucleophilic Substitution Reactions
[4-(Trifluoromethoxy)phenyl]methanesulfonamide has been explored for its reactivity with carbanions bearing a leaving group through vicarious nucleophilic substitution (VNS) reactions. This process is significant as it opens new pathways for functionalizing benzene rings activated by electron-withdrawing groups, such as those found in sulfonamides, beyond the traditional nitro group activation. Such reactions have the potential to yield a variety of para-substituted products, enabling the exploration of new chemical spaces in synthetic organic chemistry (Lemek, Groszek, & Cmoch, 2008).
Proton-donating Ability and Conformational Studies
The proton-donating ability of derivatives of this compound has been investigated through quantum-chemical calculations and IR spectroscopy. These studies highlight the compound's potential in forming stable hydrogen-bonded dimers and its strength as a hydrogen bond donor compared to similar sulfonamides. Such properties are crucial for understanding the compound's behavior in various solvents and its potential application in developing novel hydrogen-bonded materials (Oznobikhina et al., 2009).
Applications in Molecular Structure Determination
The study of this compound derivatives has contributed to advancements in molecular structure determination. Through X-ray powder diffraction, the crystal structures of various derivatives have been elucidated, revealing insights into their supramolecular assembly, intermolecular interactions, and the effect of substitution on their structural integrity. This research not only aids in the development of novel compounds but also provides a deeper understanding of the structural requirements for desired physical and chemical properties (Dey et al., 2015).
Electrophilic Aromatic Formylation
Research into the reactivity of this compound has led to innovative approaches in electrophilic aromatic formylation. These methods enable the functionalization of aromatic compounds through the formation of aldehydes, facilitating the synthesis of a wide range of aromatic aldehydes. Such advances are critical for the development of new synthetic pathways in organic chemistry, offering more efficient and selective methods for constructing complex molecules (Betterley et al., 2018).
Enhancing Electrochemical Performance
The inclusion of this compound in electrolyte solutions has shown potential in improving the performance of lithium-ion batteries, especially at low temperatures. By forming a stable solid electrolyte interphase (SEI) on the anode surface, it contributes to enhanced capacity retention and reduced impedance, demonstrating the compound's utility in addressing challenges associated with the electrochemical performance of energy storage devices (Lin et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHZUVWKKWIBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2776038.png)

![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)

![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)
![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)
